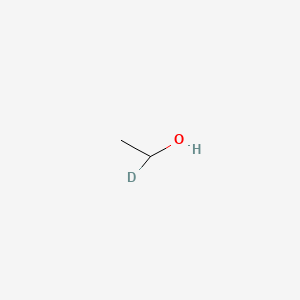

Deuteroethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Although specific synthesis methods for Deuteroethanol are not directly found, similar deuterated compounds offer insights into possible synthetic approaches. For example, the synthesis of deuterated ephedrines involves the use of N-methyl-N-trimethylsilyltrifluoroacetamide and deuterated iodomethane, hinting at a potential pathway for this compound synthesis through halogenated intermediates and subsequent substitution reactions with deuterium sources (Thevis, M., Opfermann, G., & Schänzer, W., 2004).

Molecular Structure Analysis

Electron diffraction studies on deuterated compounds such as ethane and deuteroethane provide insights into the molecular structure of deuterated molecules, showing how deuterium substitution affects bond lengths and angles. For example, deuteration has been shown to result in a primary deuterium isotope effect, altering carbon-hydrogen bond lengths and potentially influencing the molecular geometry of compounds like this compound (Bartell, L., & Higginbotham, H. K., 1965).

Chemical Reactions and Properties

Reactions of deuterated alkanes with deuterium on catalysts like lanthana provide a model for understanding how this compound might behave in various chemical environments, including exchange reactions and the effects of deuteration on reaction kinetics (Bird, R., Kemball, C., & Leach, H., 1987).

Physical Properties Analysis

The synthesis and study of deuterated poly(ε-caprolactone)s reveal how deuteration impacts the crystalline structures and physical properties of polymers, suggesting that this compound might exhibit differences in physical properties such as melting and boiling points compared to its protiated counterpart (Chang, D., et al., 2018).

Chemical Properties Analysis

Deuteron NMR measurements in the study of molecular dynamics of solid polymers show how deuteration affects the chemical shift and NMR properties of compounds, indicating that this compound's NMR spectra and chemical reactivity could be significantly influenced by the presence of deuterium (Spiess, H., 1983).

Wissenschaftliche Forschungsanwendungen

Photolysis of Primary Haloalkanes : Deuterated compounds, including deuteroethanol, have been used to investigate the site-specific nature of hydrogen atom production from the photolysis of primary haloalkanes. This study used hydrogen and deuterium isotopes to label chemically distinct carbon atoms within a molecule, providing insights into the photolysis process at different wavelengths (Brum, Deshmukh, Wang, & Koplitz, 1993).

Hydrogen Isotope Separation : A study highlighted the pivotal role of deuterium in various applications such as isotope tracing and neutron moderation. The research reported a highly effective hydrogen isotope separation system based on metal-organic frameworks (MOFs), demonstrating a significant advancement in modern separation technology (Kim et al., 2017).

Structural and Phase Transitions in Nanocluster Ethanol Samples : Neutron and x-ray diffraction experiments with nanocluster samples of this compound showed unique phase transitions at low temperatures. These findings contribute to the understanding of the amorphous state and phase transitions in highly dispersed powder samples of ethanol (Efimov et al., 2015).

Use in Drug Discovery : Deuterium, including forms like this compound, is known for its utility in mechanistic, spectroscopic, and tracer studies in medicinal chemistry. The integration of deuterium into active pharmaceutical ingredients has been explored for potential benefits in drug safety and disposition (Gant, 2014).

Reduction of Hot Electron Degradation in Transistors : Research demonstrated that using deuterium in the manufacturing process of metal oxide semiconductor transistors can significantly reduce hot electron degradation effects. This study highlights the utility of deuterium in improving the longevity and performance of semiconductor devices (Lyding, Hess, & Kizilyalli, 1996).

Wirkmechanismus

Target of Action

Deuteroethanol, also known as ETHYL-1-D1 ALCOHOL, primarily targets the same enzymes as ethanol does in the human body. The main targets are the liver enzymes alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes play a crucial role in the metabolism of alcohol in the body .

Mode of Action

this compound interacts with its targets in a unique way. The body uses alcohol dehydrogenase to convert ethanol to acetaldehyde, a toxic compound . This compound, due to the presence of deuterium (a heavier isotope of hydrogen), slows down this conversion process by 4.5 times compared to normal ethanol . This is due to the kinetic isotope effect, which slows down chemical transformations when a heavier isotope is involved . Aldehyde dehydrogenase, which converts acetaldehyde to acetate, shows no rate change .

Biochemical Pathways

The biochemical pathways affected by this compound are similar to those affected by ethanol. The primary pathway is the metabolism of ethanol to acetaldehyde by alcohol dehydrogenase, followed by the conversion of acetaldehyde to acetate by aldehyde dehydrogenase . This compound slows down the first step, reducing the concentration of acetaldehyde in the body at any given time .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of ethanol, given their structural similarities . The presence of deuterium may influence these properties, particularly metabolism, as this compound is metabolized more slowly than ethanol .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the levels of acetaldehyde, a toxic compound that can cause inflammation, cirrhosis of the liver, esophageal cancer, and other ill effects . By slowing the conversion of ethanol to acetaldehyde, this compound may potentially reduce these harmful effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as food or drugs, can affect the metabolism of this compound . Additionally, the overall health status of the individual, including liver function and genetic factors that affect enzyme activity, can also influence the action of this compound .

Safety and Hazards

Deuteroethanol, like regular ethanol, can be harmful if ingested, inhaled, or absorbed through the skin . It can cause irritation of the nose and throat, resulting in coughing or irritation of the respiratory system . Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-deuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

47.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the key structural differences between ethanol and deuteroethanol?

A1: this compound (C₂D₅OD) is an isotopologue of ethanol (C₂H₅OH) where the hydrogen atoms are replaced with deuterium atoms. This substitution impacts the physical properties, such as melting and boiling points, while maintaining similar chemical reactivity.

Q2: How does deuteration in this compound affect reaction rates involving proton transfer?

A2: [] Studies investigating the reaction of 2,4,6-trinitrobenzyl anion with 3-methylphenol in ethanol and this compound showed a significant kinetic isotope effect. The reaction rate with deuterated 3-methylphenol in this compound was 12 times slower than with regular 3-methylphenol in ethanol at -30°C. This difference highlights the significant impact of deuterium substitution on reactions involving proton transfer, suggesting the proton transfer step is rate-limiting. []

Q3: Can you elaborate on the applications of this compound in studying enzymatic reaction mechanisms?

A3: [] this compound is frequently employed to investigate the stereospecificity and kinetic mechanisms of enzymes involved in alcohol metabolism. For example, studies on Drosophila alcohol dehydrogenase (ADH) utilized this compound to probe the enzyme's unique stereospecificity for 4-pro-S hydride transfer. By analyzing the kinetic isotope effects and pre-steady state transients with deuterated substrates, researchers gain valuable insights into the intricate steps of enzymatic catalysis. []

Q4: How is this compound used in synthetic organic chemistry?

A4: [] this compound serves as a valuable reagent for introducing deuterium into organic molecules. A notable application is the synthesis of 2,2-difluoro-1,1-deuteroethanols through the reaction of difluoroenolates and difluorobenzyl carbanions with formaldehyde-d2 generated in situ from deuterated dimethylsulfoxide. This method enables the preparation of specifically deuterated compounds valuable for mechanistic and metabolic studies. []

Q5: Can you provide an example of how this compound is used in studying hydrogen exchange processes?

A6: [] While the provided abstract is in Russian and lacks specific details, the title mentions investigating the kinetics of hydrogen exchange between alcohol and amine in solution using a stopped-flow method. This suggests that studies exploring hydrogen bonding interactions and exchange dynamics between alcohols like ethanol and amine-containing molecules utilize techniques like stopped-flow kinetics, with this compound potentially serving as a probe to track hydrogen/deuterium exchange rates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)